3-amino-2,4,6-trichlorobenzaldehyde
Description
Properties
CAS No. |
36648-14-3 |
|---|---|
Molecular Formula |
C7H4Cl3NO |
Molecular Weight |
224.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The hydrolysis proceeds through acid-mediated cleavage of the isocyanide dichloride group. Sulfuric acid facilitates the electrophilic attack of water on the dichloromethyl carbon, leading to the formation of the aldehyde functional group. The amino group at the 3-position remains intact due to its electron-withdrawing nature, which stabilizes the intermediate carbocation.
Optimized Reaction Conditions
The synthesis is conducted in two stages:
-
Hydrolysis :
-
1 mole of 2,4,6-trichloro-3-dichloromethyl-phenylisocyanide dichloride is added dropwise to 1500 g of concentrated sulfuric acid at 90–100°C.
-
The mixture is maintained at this temperature for 4–6 hours to ensure complete conversion.
-
-
Workup :
-
The reaction mixture is poured into ice water, causing the aldehyde to precipitate.
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The crude product is filtered and washed to remove residual acid.
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Table 1: Key Parameters for Hydrolysis Synthesis
| Parameter | Specification |
|---|---|
| Starting Material | 2,4,6-Trichloro-3-dichloromethyl-phenylisocyanide dichloride |
| Reagent | Concentrated H₂SO₄ (≥98%) |
| Temperature | 90–100°C |
| Reaction Time | 4–6 hours |
| Yield* | Not explicitly reported |
*Yield data are omitted in the patent literature, though the method is described as effective for industrial-scale production.
Alternative Synthetic Approaches
While the hydrolysis method dominates industrial production, exploratory routes have been investigated for laboratory-scale synthesis.
Reductive Amination of Trichlorobenzaldehyde Derivatives
A hypothetical pathway involves reductive amination of 2,4,6-trichlorobenzaldehyde with ammonia. However, this method faces challenges due to the steric hindrance imposed by the trichlorophenyl group and the low nucleophilicity of the aldehyde carbon.
Direct Chlorination of Aminobenzaldehyde
Direct chlorination of 3-aminobenzaldehyde with chlorine gas in the presence of Lewis acids (e.g., FeCl₃) has been theorized. However, this approach risks over-chlorination and requires stringent temperature control to prevent decomposition of the amino group.
Purification and Characterization Techniques
Purification
Characterization
-
¹H NMR : The aldehyde proton resonates as a singlet at δ 10.2–10.5 ppm, while aromatic protons appear as a singlet at δ 7.8–8.0 ppm due to symmetry.
-
FT-IR : Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) confirm the structure.
Industrial-Scale Production Considerations
Process Intensification
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Continuous Flow Reactors : Patent data suggest that transitioning from batch to continuous flow systems could enhance yield and reduce reaction time.
-
Waste Management : Neutralization of spent sulfuric acid with lime produces gypsum (CaSO₄), which is separable via filtration.
Challenges and Limitations
-
Starting Material Availability : The synthesis of 2,4,6-trichloro-3-dichloromethyl-phenylisocyanide dichloride requires multi-step chlorination, increasing production costs.
-
Thermal Degradation : Prolonged heating above 100°C leads to decomposition of the aldehyde into chlorinated phenolic byproducts .
Chemical Reactions Analysis
Types of Reactions
3-amino-2,4,6-trichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 3-amino-2,4,6-trichlorobenzoic acid.
Reduction: 3-amino-2,4,6-trichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-2,4,6-trichlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-2,4,6-trichlorobenzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can form covalent bonds with nucleophilic sites. The chlorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chlorobenzaldehyde
- Molecular Formula : C₇H₅ClO
- Molecular Weight : 140.57 g/mol
- Key Functional Groups : Chloro (-Cl), aldehyde (-CHO).
- Reactivity: Lacks amino and additional chlorine substituents, reducing steric and electronic complexity. Primarily used in industrial and laboratory settings for synthesizing dyes and pharmaceuticals.
- Hazards : Causes skin and eye irritation; requires protective equipment during handling .
2,4,6-Triaminobenzene-1,3,5-Tricarboxylaldehyde
- Molecular Formula : C₉H₉N₃O₃ (inferred)
- Molecular Weight : ~207.18 g/mol (calculated)
- Key Functional Groups: Three amino (-NH₂) and three aldehyde (-CHO) groups.
- Reactivity: High nucleophilicity due to multiple amino groups; used in polymer chemistry to form covalent organic frameworks (COFs). Lacks chlorine substituents, reducing steric hindrance compared to this compound.
- Synthesis : Prepared via one-step condensation, emphasizing scalability and stability .
2,4,6-Trimethylcinnamaldehyde
- Molecular Formula : C₁₂H₁₄O
- Molecular Weight : 174.24 g/mol
- Key Functional Groups : Methyl (-CH₃), α,β-unsaturated aldehyde.
- Reactivity: Electron-donating methyl groups enhance stability of the conjugated system; used in flavoring and fragrance industries. Contrasts with this compound’s electron-deficient aromatic ring .
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-p-tolyl-1H-pyrazole-4-carbaldehyde
- Molecular Formula : C₁₉H₁₆N₂O₃
- Molecular Weight : 320.34 g/mol
- Key Functional Groups : Pyrazole ring, dihydrodioxin, aldehyde.
- Reactivity: Heterocyclic structure enables pharmaceutical applications (e.g., kinase inhibitors). Aldehyde group participates in Schiff base formation, similar to this compound, but with distinct solubility due to bulky substituents.
- Hazards : Causes respiratory and dermal irritation .
Research Findings and Reaction Trends
- Steric and Electronic Effects: The trichloro and amino groups in this compound create a sterically congested, electron-deficient aromatic system. This contrasts with 3-chlorobenzaldehyde’s simpler reactivity and 2,4,6-trimethylcinnamaldehyde’s electron-rich structure.
- Diastereoselectivity: Analogous to the synthesis of 3-amino-2,3,6-trideoxysugars (e.g., D-daunosamine), the substituents in this compound may influence stereochemical outcomes in nucleophilic additions, depending on reagent choice (e.g., MeLi/TiCl₄ vs. cuprates) .
- Safety Considerations: Multi-halogenated aldehydes like this compound likely require stringent handling protocols, surpassing those for mono-chlorinated analogs .
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-amino-2,4,6-trichlorobenzaldehyde in a one-step procedure?
A one-step synthesis approach can be optimized using reflux conditions with absolute ethanol and glacial acetic acid as a catalyst. For example, dissolving equimolar amounts of the amine precursor (e.g., triazole derivatives) and substituted benzaldehyde in ethanol, followed by 4-hour reflux and solvent evaporation under reduced pressure, yields the product. Purification via filtration ensures high-purity output .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : Resolves aromatic proton environments and confirms substitution patterns (e.g., δ 7.5–8.5 ppm for aldehyde protons).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for aldehydes).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns. Cross-referencing with databases like ChemIDplus or EPA DSSTox ensures accurate assignments .
Q. How can researchers mitigate instability issues during storage of this compound?
Store the compound in anhydrous conditions under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Stability studies recommend periodic NMR or HPLC analysis to monitor degradation .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution?
The electron-withdrawing chloro and aldehyde groups deactivate the benzene ring, directing nucleophiles to meta/para positions. Steric hindrance from the amino group may slow kinetics, requiring elevated temperatures or catalysts (e.g., Cu(I)) for efficient substitution. Computational modeling (DFT) can predict reactive sites and transition states .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Conflicting NMR or IR signals may arise from tautomerism or solvent effects. Use deuterated solvents for NMR and compare experimental IR data with simulated spectra (e.g., Gaussian software). For ambiguous cases, X-ray crystallography provides definitive structural validation .
Q. How can this compound serve as a precursor in multicomponent reactions for pharmaceutical intermediates?
Its aldehyde and amino groups enable participation in Ugi or Mannich reactions. For example, coupling with isocyanides and carboxylic acids generates polyfunctional intermediates. Optimize stoichiometry (1:1:1 molar ratio) and solvent polarity (e.g., DMF) to enhance yields .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization risks increase at higher temperatures. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to preserve stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
